Phenylacetylcysteinylvaline

Description

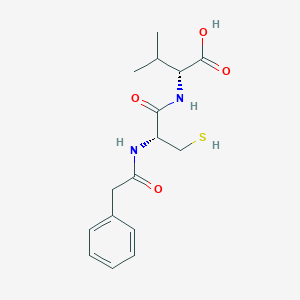

Structure

3D Structure

Properties

CAS No. |

101770-15-4 |

|---|---|

Molecular Formula |

C16H22N2O4S |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(2R)-3-methyl-2-[[(2R)-2-[(2-phenylacetyl)amino]-3-sulfanylpropanoyl]amino]butanoic acid |

InChI |

InChI=1S/C16H22N2O4S/c1-10(2)14(16(21)22)18-15(20)12(9-23)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14,23H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t12-,14+/m0/s1 |

InChI Key |

GHKVIBLDOGCQDR-GXTWGEPZSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |

Synonyms |

phenylacetyl-L-cysteinyl-D-valine phenylacetylcysteinylvaline |

Origin of Product |

United States |

Biosynthetic and Enzymatic Transformation Mechanisms of Phenylacetylcysteinylvaline

Isopenicillin N Synthase (IPNS) Catalysis of Phenylacetylcysteinylvaline Cyclization

The core of penicillin G formation from PCV lies in the remarkable oxidative cyclization reaction orchestrated by IPNS. This enzymatic conversion involves the formation of two new bonds, a C-N bond to form the β-lactam ring and a C-S bond to form the thiazolidine (B150603) ring, resulting in the characteristic bicyclic penicillin core structure.

Enzymatic Cyclization Reaction Pathway and Intermediates

The enzymatic conversion of this compound to penicillin G by Isopenicillin N Synthase follows a complex, multi-step oxidative cyclization. While the precise intermediates for the PCV pathway have not been isolated and characterized with the same level of detail as for the natural substrate ACV, the general mechanistic framework is understood to be analogous. ebi.ac.uk

The reaction is initiated by the binding of the PCV substrate to the Fe(II) center in the active site of IPNS. The binding of molecular oxygen to the iron center is a critical subsequent step. This is followed by a series of oxidative events, including the abstraction of hydrogen atoms from the cysteinyl and valinyl residues of PCV. These steps lead to the formation of highly reactive intermediates. nih.govresearchgate.net

The proposed mechanism for the natural substrate ACV, which serves as a model for PCV, involves the formation of a monocyclic β-lactam intermediate first. ebi.ac.uk This is followed by the closure of the five-membered thiazolidine ring. The entire process requires four electrons, which are supplied by the substrate itself, to reduce one molecule of dioxygen to two molecules of water. ebin.pub Spectroscopic and computational studies on the reaction with ACV have identified key intermediates such as an Fe(III)-superoxo and an Fe(IV)-oxo species. researchgate.net It is presumed that the cyclization of PCV proceeds through a similar set of intermediates, ultimately yielding penicillin G.

Biochemical Requirements for IPNS Activity: Cofactors and Environmental Modulators

The catalytic activity of Isopenicillin N Synthase is critically dependent on the presence of specific cofactors and is influenced by environmental conditions. The in vitro cyclization of this compound into penicillin G has been shown to have an absolute requirement for these factors. researchgate.net

A non-heme Iron(II) (Fe²⁺) ion is an essential cofactor located at the heart of the IPNS active site. ebi.ac.uknih.gov This ferrous ion is coordinated by amino acid residues of the enzyme, typically two histidines and one aspartate, and is directly involved in the binding of both the PCV substrate and molecular oxygen. wikipedia.org The binding of the substrate's thiol group to the Fe(II) center is a crucial initial step that positions the molecule for the subsequent oxidative cyclization. wikipedia.org The iron ion facilitates the electron transfer processes necessary for the activation of dioxygen and the catalysis of the ring-closure reactions. ebi.ac.uk

The enzymatic activity of IPNS for the conversion of PCV to penicillin G is significantly enhanced by the presence of reducing agents like Dithiothreitol (B142953) (DTT) and ascorbic acid. researchgate.net These agents are not directly consumed in the primary enzymatic reaction but are crucial for maintaining the active state of the enzyme and its iron cofactor.

Dithiothreitol is a strong reducing agent that helps to maintain the thiol groups of the enzyme in their reduced state, which can be essential for its proper folding and catalytic function. nih.gov Ascorbic acid, another reducing agent, is believed to play a role in keeping the iron cofactor in its catalytically active Fe(II) state, preventing its oxidation to the inactive Fe(III) state. ebin.pub The auto-oxidation of ascorbic acid can be influenced by the presence of metal ions like Fe²⁺. nih.gov

| Cofactor/Modulator | Function in IPNS-catalyzed this compound Cyclization |

| Iron(II) (Fe²⁺) | Essential metal cofactor at the active site; binds substrate and dioxygen, facilitates electron transfer. |

| Dithiothreitol (DTT) | Reducing agent; maintains enzyme's thiol groups in a reduced state. |

| Ascorbic Acid | Reducing agent; helps maintain the iron cofactor in the active Fe(II) state. |

Role of Iron(II) Ions

Comparative Enzymological Analyses of this compound versus α-Aminoadipyl-Cysteinyl-Valine (ACV)

While IPNS can utilize both PCV and its natural substrate ACV, there are significant differences in the enzyme's efficiency and affinity for these two molecules.

The natural substrate, α-Aminoadipyl-Cysteinyl-Valine (ACV), is the preferred substrate for Isopenicillin N Synthase. The enzyme's active site is structurally optimized for the recognition and binding of ACV. Research has shown that the affinity of IPNS for this compound is considerably lower than for ACV. researchgate.net Specifically, studies with purified IPNS from Streptomyces lactamdurans have indicated that the enzyme's affinity for PCV is approximately 20 times lower than for ACV. researchgate.net

| Substrate | Enzyme | Relative Affinity | Product |

| α-Aminoadipyl-Cysteinyl-Valine (ACV) | Isopenicillin N Synthase (IPNS) | High | Isopenicillin N |

| This compound (PCV) | Isopenicillin N Synthase (IPNS) | Low (approx. 20x lower than ACV) | Penicillin G |

Kinetic Parameters and Catalytic Efficiency

The enzymatic conversion of phenylacetyl-L-cysteinyl-D-valine (PCV) into penicillin G is a reaction of significant interest, particularly in understanding the substrate specificity of isopenicillin N synthase (IPNS). While the natural substrate for IPNS is δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), the enzyme can utilize PCV, albeit with markedly different efficiency.

Research has shown that the affinity of IPNS for PCV is considerably lower than for its natural substrate, ACV. Studies with purified isopenicillin N synthase from Streptomyces lactamdurans revealed that the enzyme's affinity for this compound was approximately 20 times lower than its affinity for α-aminoadipyl-cysteinyl-valine. oup.comresearchgate.netresearchgate.net This indicates a substantial difference in the binding efficiency of the enzyme for the synthetic analogue compared to the natural tripeptide.

These findings highlight the stringent substrate specificity of isopenicillin N synthase, which has been a subject of extensive study. While the enzyme can process alternative substrates like PCV, the kinetic parameters indicate a clear preference for the natural α-aminoadipoyl side chain. rsc.org

Microbial Bioconversion Systems for this compound

The biotransformation of this compound (PCV) into penicillin G has been demonstrated in various microbial systems, primarily fungi and actinomycetes, which are well-known producers of β-lactam antibiotics.

Fungal Biocatalytic Platforms (e.g., Penicillium chrysogenum, Acremonium chrysogenum)

Cell-free extracts from Penicillium chrysogenum and Acremonium chrysogenum (also known as Cephalosporium acremonium) have been shown to facilitate the direct enzymatic synthesis of penicillin G from PCV. researchgate.netoup.com This was a significant finding as it demonstrated that the isopenicillin N synthase (IPNS) from these fungal species could recognize and cyclize a non-natural precursor to produce a commercially valuable antibiotic. Although the reaction rates were noted to be very slow compared to the natural substrate, it opened avenues for direct fermentation or enzymatic processes for penicillin G production using a precursor other than isopenicillin N. rsc.orgrsc.org The isopenicillin N synthases from both Penicillium and Acremonium were previously thought to have a narrow substrate specificity, making this discovery particularly noteworthy. oup.com

Actinomycete Biocatalytic Systems (e.g., Streptomyces lactamdurans, Streptomyces clavuligerus)

Actinomycetes, another prominent group of antibiotic producers, also possess the enzymatic machinery to convert PCV. Purified isopenicillin N synthase from Streptomyces lactamdurans has been shown to convert PCV into a penicillinase-sensitive β-lactam antibiotic, which was identified as penicillin G. oup.comresearchgate.netresearchgate.net This was a surprising result given that S. lactamdurans produces cephamycins, not penicillin G, and its IPNS was expected to have a strict substrate specificity. oup.com

Similarly, cell-free extracts of Streptomyces clavuligerus have been used to achieve the cyclization of phenylacetyl-L-cysteinyl-D-valine to yield benzylpenicillin (penicillin G). nih.gov This was the first report of synthesizing benzylpenicillin from a non-natural molecule using a bacterial enzyme. nih.gov The cyclization activity in S. clavuligerus extracts showed a requirement for dithiothreitol (DTT) and O₂ and was stimulated by ascorbic acid and FeSO₄. jst.go.jp

The ability of IPNS from these diverse microorganisms to utilize PCV, even at a lower efficiency, underscores a degree of flexibility in the enzyme's active site.

Strain Engineering and Optimization for Enhanced this compound Biotransformation

The relatively low efficiency of the bioconversion of this compound (PCV) by wild-type microbial strains has prompted efforts in strain engineering and optimization to enhance this process. The goal of these strategies is to improve the production of penicillin G directly from PCV, potentially bypassing some of the traditional steps in penicillin biosynthesis.

One of the key areas of focus is the modification of the isopenicillin N synthase (IPNS) enzyme itself. Given that the affinity of IPNS for PCV is significantly lower than for its natural substrate, ACV, protein engineering techniques can be employed to alter the enzyme's active site. oup.comresearchgate.netresearchgate.net By creating mutations in the gene encoding IPNS, it may be possible to develop enzyme variants with a higher affinity and catalytic efficiency for PCV.

Additionally, optimizing fermentation conditions is essential. The cyclization of PCV requires specific co-factors such as Fe²⁺, dithiothreitol, and ascorbic acid. oup.comresearchgate.net Ensuring the optimal concentration of these co-factors in the fermentation medium is vital for maximizing enzyme activity.

While direct evidence for engineered strains specifically optimized for PCV conversion is still emerging, the principles of metabolic engineering and synthetic biology provide a clear roadmap for future research in this area. The knowledge gained from studying the biosynthesis of related β-lactam antibiotics in organisms like Streptomyces lactamdurans and Aspergillus nidulans offers valuable insights for designing strategies to improve PCV biotransformation. jst.go.jporcid.org

Interactive Data Table: Microbial Systems for this compound Bioconversion

| Microorganism | Enzyme | Product | Key Findings |

| Penicillium chrysogenum | Isopenicillin N Synthase (IPNS) | Penicillin G | Capable of direct cyclization of PCV, though at a slow rate. researchgate.netoup.com |

| Acremonium chrysogenum | Isopenicillin N Synthase (IPNS) | Penicillin G | Demonstrates direct enzymatic synthesis of penicillin G from PCV. researchgate.netoup.com |

| Streptomyces lactamdurans | Isopenicillin N Synthase (IPNS) | Penicillin G | Purified enzyme converts PCV to penicillin G; has a 20-fold lower affinity for PCV than for ACV. oup.comresearchgate.netresearchgate.net |

| Streptomyces clavuligerus | Isopenicillin N Synthase (IPNS) | Benzylpenicillin (Penicillin G) | Cell-free extracts successfully cyclize PCV to benzylpenicillin. nih.govjst.go.jp |

Advanced Methodologies for Research on Phenylacetylcysteinylvaline

Structural Elucidation Techniques for Phenylacetylcysteinylvaline and its Derivatives

The definitive determination of the structure of this compound requires a combination of sophisticated analytical methods. Techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, other optical spectroscopies, and computational modeling are synergistically used to build a complete and validated molecular picture.

High-Resolution Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique that provides the exact mass of this compound, allowing for the unambiguous determination of its elemental formula. bioanalysis-zone.comresearchgate.net Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) with extremely high precision, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.orgmdpi.com

Tandem mass spectrometry (MS/MS) is indispensable for sequencing the peptide. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. harvard.eduscispace.com The fragmentation typically occurs at the peptide bonds, producing a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the sequence (Phenylacetyl-Cys-Val). wikipedia.orgdrug-dev.com Coupling liquid chromatography with MS/MS (LC-MS/MS) allows for the analysis of the tripeptide from complex biological mixtures. drug-dev.com

Table 1: Illustrative HR-MS and MS/MS Fragmentation Data for this compound

This table presents hypothetical data for illustrative purposes.

| Ion Type | Sequence Fragment | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | Phenylacetyl-Cys-Val-OH | 408.159 |

| b₁ | Phenylacetyl | 119.050 |

| b₂ | Phenylacetyl-Cys | 222.079 |

| y₁ | Val | 118.086 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive method that provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule in solution. nmims.edu

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial overview of the this compound structure. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of distinct carbon environments. acs.org For instance, characteristic signals for the aromatic protons of the phenylacetyl group, the α-protons of the cysteine and valine residues, and the methyl protons of the valine side chain would be observed. hmdb.caresearchgate.net

Given the complexity and potential for signal overlap in 1D spectra of peptides, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. youtube.comnih.govlibretexts.org

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This is used to map out the spin systems within each amino acid residue, for example, connecting the α-proton to the β-protons in the cysteine residue. acs.org

TOCSY (Total Correlation Spectroscopy) extends these correlations to an entire spin system, identifying all protons belonging to a single amino acid residue. nmims.educhemrxiv.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and heteronuclei, most commonly ¹H and ¹³C, allowing for the assignment of carbons based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is critical for sequencing, as it can show a correlation between the amide proton of one residue and the carbonyl carbon of the preceding residue.

NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. This provides crucial distance restraints for determining the three-dimensional conformation of the peptide in solution. youtube.com

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

This table presents hypothetical data in a common solvent like DMSO-d₆ for illustrative purposes.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |

|---|---|---|---|

| Phenylacetyl-CH₂ | 3.50 | 41.5 | COSY to none; HMBC to Phenyl C1 and C=O |

| Phenylacetyl-Aryl | 7.20-7.35 | 126.0-135.0 | COSY within aromatic system |

| Phenylacetyl-C=O | - | 171.0 | HMBC from Phenylacetyl-CH₂ and Cys-NH |

| Cys-NH | 8.20 | - | HMBC to Cys-Cα and Phenylacetyl-C=O |

| Cys-αH | 4.50 | 54.0 | COSY to Cys-βH; HMBC to Cys-C=O |

| Cys-βH₂ | 2.90 | 26.0 | COSY to Cys-αH |

| Cys-C=O | - | 172.5 | HMBC from Cys-αH and Val-NH |

| Val-NH | 8.00 | - | HMBC to Val-Cα and Cys-C=O |

| Val-αH | 4.20 | 60.0 | COSY to Val-βH; HMBC to Val-C=O |

| Val-βH | 2.10 | 30.0 | COSY to Val-αH and Val-γH₃ |

| Val-γH₃ | 0.90 | 19.0 | COSY to Val-βH |

Standard NMR cannot differentiate between enantiomers. researchgate.net To determine the absolute configuration of the chiral centers in the cysteine and valine residues, chiral derivatizing agents (CDAs) are employed. researchgate.netacs.org A widely used method is Marfey's method, which involves reacting the hydrolyzed amino acids with a chiral reagent like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). mdpi.commdpi.com

Alternatively, Mosher's method can be used, where the amine groups of the peptide are reacted with an enantiomerically pure chiral acid chloride, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). frontiersin.org This reaction creates a mixture of diastereomers, which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) of protons near the newly formed diastereomeric center, the absolute stereochemistry can be assigned based on established models. frontiersin.org

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

Advanced Spectroscopic Methods (e.g., Infrared, Raman, Circular Dichroism)

Vibrational and electronic spectroscopy methods provide complementary structural information, particularly regarding secondary structure and conformation.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. nih.govacs.org For this compound, the amide I (1600–1700 cm⁻¹) and amide II (1500–1600 cm⁻¹) bands are particularly informative about the peptide backbone conformation and hydrogen bonding. acs.orgspiedigitallibrary.org Recent developments in computational methods allow for the simulation of IR and Raman spectra from theoretical models, aiding in the interpretation of experimental data. acs.orgnih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral nature of molecules. nih.govresearchgate.net For peptides, the far-UV CD spectrum (190–250 nm) provides information on the secondary structure. nih.govacs.orgcapes.gov.br While a short tripeptide like this compound is unlikely to form stable α-helices or β-sheets, its CD spectrum can reveal propensities for other ordered structures, such as polyproline II (PPII) helices or β-turns, versus a disordered or "random coil" state. nih.govacs.org

Table 3: Characteristic Vibrational and CD Spectral Features for Peptide Structures

This table presents typical frequency/wavelength ranges for different peptide secondary structures.

| Technique | Structural Element | Characteristic Wavenumber/Wavelength |

|---|---|---|

| Infrared (Amide I) | β-turn | ~1660-1685 cm⁻¹ |

| Disordered | ~1640-1650 cm⁻¹ | |

| Raman (Amide I) | β-turn | ~1665-1680 cm⁻¹ |

| Disordered | ~1658-1665 cm⁻¹ | |

| Circular Dichroism | β-turn | Positive band ~205 nm, Negative band ~225 nm |

| Polyproline II (PPII) | Strong negative band ~206 nm, weak positive band ~228 nm |

Computational Approaches for Structure Prediction and Validation

Computational methods are integral to modern structural elucidation, providing a theoretical framework to predict structures and validate experimental findings. nih.gov

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to explore the conformational landscape of this compound. These methods can predict the lowest energy (most stable) three-dimensional structures. cam.ac.uk

Furthermore, computational chemistry can predict spectroscopic parameters for a proposed structure. For example, NMR chemical shifts can be calculated for a computationally generated conformer. nih.govrsc.orgacs.org Comparing these predicted shifts with the experimental NMR data provides a powerful method for validating or refining the proposed 3D structure. nih.govcam.ac.uk Similarly, theoretical CD and vibrational spectra can be calculated and compared with experimental results, providing a higher level of confidence in the final structural assignment. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. wikipedia.org In the context of this compound, DFT calculations are crucial for elucidating the intricate mechanism of its enzymatic cyclization by isopenicillin N synthase (IPNS). Researchers use DFT to model the reaction pathway, proposing detailed mechanisms for the formation of the β-lactam and thiazolidine (B150603) rings. acs.orgnih.gov

These computational studies help to:

Predict Reaction Intermediates: DFT calculations can model high-energy, transient structures that are difficult to observe experimentally, such as the proposed Fe(III)-superoxo and Fe(IV)-oxo species involved in C-H bond activation.

Understand Electronic Structure: By calculating the electronic structure of the enzyme's active site with the substrate bound, DFT provides insights into the bonding between the substrate's thiolate group and the active site's iron atom. nih.govfigshare.com This information is critical for understanding how the enzyme initiates the reaction.

Elucidate Reaction Energetics: DFT is used to calculate the energy barriers for different steps in the reaction, such as the cleavage of C-H bonds on the cysteine and valine residues. acs.orgnih.gov These calculations can explain why the reaction proceeds in a specific sequence and identify which steps are rate-limiting. acs.orgnih.gov For instance, DFT studies on the natural substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), have shown how substrate interactions can influence the reactivity of key intermediates, guiding the reaction towards cyclization (oxidase activity) rather than hydroxylation (oxygenase activity). nih.gov

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set, but when calibrated with experimental data, it provides an experimentally validated description of the bonding and reaction coordinate. nih.govnih.gov

Machine Learning-Assisted Structure Elucidation

Key approaches include:

Deep Learning Models: Advanced deep learning architectures, such as those utilized in AlphaFold, have revolutionized protein structure prediction and are also effective for smaller peptides. acs.org These models can learn complex patterns from vast datasets of known protein and peptide structures to predict new ones.

Conformational Ensemble Generation: Unlike larger, more stable proteins, peptides like this compound are dynamic and can exist in a range of shapes. utoronto.ca Newer models, such as PepFlow, combine deep learning with physics-based energy calculations to generate the entire ensemble of possible conformations a peptide can adopt. utoronto.ca

Integrated Frameworks: Some ML frameworks can predict a molecule's structure directly from its one-dimensional NMR spectra. nih.gov These multitask models can predict the molecular formula, connectivity, and fragments, significantly narrowing down the possibilities from trillions of potential structures for molecules of a similar size to this compound. nih.gov

These computational tools are invaluable for generating initial structural models of this compound and its analogues, which can then be used to guide further experimental work, such as interpreting crystallographic data or designing new substrate variants.

X-ray Crystallography for Enzyme-Substrate Complex Characterization

X-ray crystallography is an indispensable technique for obtaining high-resolution, three-dimensional structures of enzyme-substrate complexes. acs.org By determining the atomic coordinates of isopenicillin N synthase (IPNS) bound to its substrates or substrate analogues, researchers can directly visualize the interactions that underpin catalysis. nih.govacs.org

Although a crystal structure of IPNS complexed specifically with this compound is not prominently cited, numerous studies on the natural substrate (ACV) and other analogues provide a precise blueprint for how PCV binds. nih.govacs.orgnih.govox.ac.uk

Key findings from crystallographic studies of IPNS include:

Active Site Architecture: The crystal structure of the IPNS-Fe(II)-ACV complex, resolved to 1.3 Å, reveals how the tripeptide substrate binds to the non-heme iron center. nih.gov The substrate's cysteinyl thiolate directly coordinates with the iron, which is essential for initiating the catalytic cycle. nih.gov

Substrate Binding Mode: Structures with various substrate analogues, such as those with modified valine residues or truncated backbones, demonstrate how subtle changes in the substrate affect its orientation in the active site. acs.orgnih.govox.ac.uk For example, the structure with δ-(L-α-aminoadipoyl)-L-cysteinyl-D-methionine showed that the methionine's thioether sidechain could also coordinate with the active site iron. ox.ac.uk

Mechanism of Oxygen Activation: By co-crystallizing the enzyme-substrate complex with dioxygen analogues like nitric oxide (NO), scientists have captured snapshots that support the proposed mechanism of oxygen binding and activation, which is critical for the oxidative cyclization reaction. nih.govacs.org

These detailed structural snapshots are fundamental for validating mechanistic hypotheses derived from computational and kinetic studies and for rationally engineering the enzyme for new applications.

Enzymatic Kinetics and Mechanistic Investigation Methodologies

Development and Validation of Enzyme Activity Assays

Continuous Spectrophotometric Assay: A direct and continuous assay has been developed that monitors the increase in absorbance at 235 nm. nih.gov This change in absorbance is characteristic of the formation of the penicillin nucleus, allowing for real-time tracking of the reaction progress. nih.gov This method is particularly useful for investigating the effects of various factors like co-substrates and inhibitors on the reaction rate. nih.gov

Coupled Enzyme Assay with pH-Stat: An alternative method involves a coupled enzyme system. nih.gov In this assay, the isopenicillin N or penicillin G produced by IPNS is hydrolyzed by a β-lactamase. nih.gov This hydrolysis generates a carboxylic acid, and the rate of its formation is measured by continuously titrating it with a standard base using a pH-stat. nih.gov This provides a continuous plot of product formation over time.

Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) is a widely used method to separate and quantify the reaction product, penicillin G. This technique is highly specific and can confirm the identity of the product by comparing its retention time to that of an authentic standard. It is often used to validate the results from other assays and in initial studies of enzyme activity.

Validation of these assays typically involves confirming the identity of the product, ensuring the reaction rate is proportional to the enzyme concentration, and determining the optimal conditions (pH, temperature) for the reaction. microbiologyresearch.org

Determination of Fundamental Kinetic Parameters (e.g., Michaelis-Menten Constant (Km), Maximum Velocity (Vmax), Turnover Number (kcat))

Understanding the efficiency of isopenicillin N synthase (IPNS) with this compound as a substrate requires the determination of key kinetic parameters. ontosight.ai These constants are derived by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.govfrontiersin.org

The primary kinetic parameters are:

Michaelis-Menten Constant (Kₘ): This constant represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. acs.org It is an indicator of the enzyme's affinity for the substrate; a lower Kₘ value signifies a higher affinity. Studies have shown that the affinity of IPNS for this compound is approximately 20 times lower than its affinity for the natural substrate, ACV, indicating a significantly higher Kₘ for PCV.

Maximum Velocity (Vₘₐₓ): This is the maximum rate of the reaction when the enzyme is fully saturated with the substrate. acs.org It is directly proportional to the total enzyme concentration.

Turnover Number (k꜀ₐₜ): This represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is a measure of the catalytic efficiency of a single enzyme molecule.

The following table presents comparative kinetic data for IPNS with its natural substrate and an analogue, illustrating the impact of substrate structure on enzyme kinetics.

| Substrate | Apparent Kₘ (mM) | Relative Affinity | Source |

| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 0.18 | High | microbiologyresearch.org |

| This compound (PCV) | Higher than ACV | ~20x lower than ACV | nih.gov |

Interactive Data Table: Users can hover over the values for more detailed explanations.

Analysis of Enzyme Inhibition and Activation Mechanisms

The activity of isopenicillin N synthase (IPNS) is modulated by various activators and inhibitors. Studying these effects is crucial for optimizing reaction conditions and understanding the enzyme's catalytic mechanism.

Activation:

Ferrous Iron (Fe²⁺): IPNS is a non-heme iron-dependent enzyme, and Fe²⁺ is an absolute requirement for its catalytic activity, residing in the active site to participate directly in the reaction with molecular oxygen. microbiologyresearch.org

Reducing Agents and Antioxidants: The reaction is greatly stimulated by the presence of dithiothreitol (B142953) (DTT) and ascorbic acid (vitamin C). microbiologyresearch.org These molecules help maintain the iron in its reduced Fe²⁺ state and protect the enzyme from oxidative damage that can occur during catalysis. nih.govmicrobiologyresearch.org Even under optimal conditions, the enzyme can undergo irreversible inactivation, which is thought to be caused by reactive oxygen species generated during the reaction. nih.gov

Inhibition:

Metal Chelators: Ethylenediaminetetraacetic acid (EDTA), a compound that strongly binds and removes metal ions, completely inhibits the enzyme by sequestering the essential Fe²⁺ from the active site.

Divalent Cations: Other divalent cations, such as Co²⁺, Zn²⁺, and Mn²⁺, have been shown to be strong inhibitors of IPNS, likely by competing with Fe²⁺ for the active site binding position. microbiologyresearch.org

Substrate Inhibition: High concentrations of the substrate this compound have been observed to cause slight inhibition of the reaction. This can occur through various mechanisms, such as the binding of a second substrate molecule to the enzyme-substrate complex in a non-productive manner.

Competitive Inhibition by Analogues: Substrate analogues that can bind to the active site but cannot be converted to product act as competitive inhibitors. nih.gov They occupy the active site, preventing the actual substrate from binding, which increases the apparent Kₘ of the substrate without affecting Vₘₐₓ. nih.gov

Stability and Modulatory Studies of Enzyme Activity

Research into this compound (PCV) often involves studying its interaction with enzymes, particularly Isopenicillin N Synthase (IPNS). IPNS is a critical enzyme in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics, which naturally converts the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) into isopenicillin N (IPN). researchgate.netrsc.org PCV, as a structural analogue of ACV where the L-α-aminoadipoyl side chain is replaced by a phenylacetyl group, can also act as a substrate for IPNS, leading to the direct enzymatic synthesis of penicillin G. researchgate.net

The stability of enzymes like IPNS and the modulation of their activity are crucial for understanding reaction mechanisms and for potential industrial applications. mdpi.comnih.govrsc.org Enzyme stability can be assessed under various conditions, such as temperature and pH, to determine the optimal environment for catalytic activity. frontiersin.org For instance, the cyclization of PCV by IPNS from Streptomyces lactamdurans is dependent on co-factors like dithiothreitol (DTT), ascorbic acid, and Fe²⁺. researchgate.net

Modulatory studies investigate how different substrates or conditions affect the enzyme's catalytic efficiency. The affinity of S. lactamdurans IPNS for PCV is reportedly about 20 times lower than its affinity for the natural substrate, ACV. researchgate.net This highlights a key aspect of enzyme modulation: the significant impact of substrate structure on binding and turnover rates. Furthermore, studies with other ACV analogues have shown that modifications to the tripeptide structure can lead to different products or inhibit the reaction, providing insights into the enzyme's active site and catalytic mechanism. researchgate.netox.ac.ukacs.org This modulation of activity is a key area of research for creating novel antibiotics or improving biosynthetic production yields.

Table 1: Comparative Enzyme Kinetics for IPNS with Different Substrates

| Substrate | Enzyme Source | Relative Affinity (Compared to ACV) | Key Finding | Reference |

|---|---|---|---|---|

| This compound (PCV) | Streptomyces lactamdurans | ~20x lower | Direct enzymatic conversion to Penicillin G. | researchgate.net |

| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-vinylglycine (ACvG) | IPNS | Not specified | Forms a hydroxymethylated penicillin product, indicating altered reactivity. | rsc.org |

| δ-(L-α-aminoadipoyl)-L-homocysteinyl-D-valine (AhCV) | IPNS | Lower turnover | Produces a monocyclic product, suggesting the extra methylene (B1212753) group prevents the second ring closure. | ox.ac.uk |

| δ-(L-α-aminoadipoyl)-L-cysteinyl-glycine (ACG) | IPNS | Not specified | Results in acyclic oxidation products, not the bicyclic penicillin core. | acs.org |

Stopped-Flow Spectroscopy for Rapid Reaction Kinetics

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, with timescales in the millisecond range. york.ac.ukwikipedia.orgbiologic.net This method is ideal for observing pre-steady-state enzyme kinetics, allowing researchers to monitor the formation of transient intermediates that occur in the initial phases of a catalytic reaction. york.ac.ukuniv-lorraine.fr

In the context of this compound and its interaction with enzymes like IPNS, stopped-flow spectroscopy can provide crucial data on reaction rates and mechanisms. The process involves rapidly mixing the enzyme (IPNS) and the substrate (PCV), after which the flow is abruptly stopped. wikipedia.org The reaction progress in the observation cell is then monitored in real-time using a spectroscopic probe, such as changes in absorbance or fluorescence. york.ac.ukuniv-lorraine.fr

For the IPNS-catalyzed conversion of substrates, this technique can help elucidate:

Binding rates: The initial association rate of PCV with the IPNS active site.

Intermediate formation: The transient appearance and disappearance of enzyme-substrate complexes or reaction intermediates. york.ac.uk

Burst kinetics: The rapid initial turnover of substrate before the enzyme reaches a steady state. york.ac.uk

Conformational changes: Monitoring fluorescence changes, for example from tryptophan residues in the enzyme, can reveal conformational shifts upon substrate binding or during catalysis. edinst.com

By studying these rapid kinetic events, researchers can build a more detailed model of the catalytic cycle, complementing the structural data obtained from methods like X-ray crystallography. rsc.org

Development of Robust Analytical Methodologies for Research Applications

Advanced Chromatographic Separations (e.g., HPLC, UHPLC, GC, IC)

The analysis and purification of this compound and related compounds heavily rely on advanced chromatographic techniques. americanpeptidesociety.org These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. uomustansiriyah.edu.iq

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common techniques for the analysis of peptide-like molecules such as PCV. americanpeptidesociety.orgijpsjournal.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) with an acid modifier like formic acid), is particularly effective. jssuni.edu.inufl.edu It separates molecules based on hydrophobicity. americanpeptidesociety.org UHPLC utilizes smaller particle sizes in the stationary phase (<2 µm) compared to HPLC (3-5 µm), resulting in higher resolution, faster analysis times, and improved sensitivity. lcms.czmdpi.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. ijpsjournal.com Direct analysis of a tripeptide like PCV by GC is generally not feasible due to its low volatility and thermal instability. However, derivatization techniques can be employed to convert PCV into a more volatile form, allowing for GC-based separation.

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. americanpeptidesociety.org This technique can be useful for purifying PCV from precursors or side-products that have different isoelectric points.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC for very polar compounds. americanpeptidesociety.orgmdpi.com It uses a polar stationary phase and a more organic mobile phase, separating compounds based on their hydrophilicity.

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, HPLC-DAD)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and quantification of this compound. asdlib.orgnih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for analyzing non-volatile compounds like PCV in complex mixtures. researchgate.netajrconline.org The liquid chromatograph (HPLC or UHPLC) separates the components, which are then ionized (e.g., by electrospray ionization, ESI) and introduced into the mass spectrometer. asdlib.org The MS detector provides mass-to-charge (m/z) ratio data, which allows for highly selective detection and unambiguous identification. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information by fragmenting a selected precursor ion and analyzing its product ions. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): If PCV is made amenable to GC through derivatization, GC-MS provides excellent separation efficiency and a powerful means of identification through mass spectral libraries. asdlib.orgajrconline.org

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD): A DAD detector acquires absorbance spectra at multiple wavelengths simultaneously. While less specific than MS, it is a robust tool for quantification and can help in the preliminary identification of compounds based on their UV-Vis spectral properties. nih.gov The phenylacetyl group in PCV provides a strong chromophore, making it well-suited for UV detection.

Method Optimization Strategies for Analytical Performance and Reproducibility

Optimizing analytical methods is crucial to ensure they are sensitive, selective, accurate, and reproducible. flashcards.worldnih.gov This involves systematically adjusting various parameters to achieve the desired performance.

For an HPLC-MS method analyzing this compound, optimization would typically involve:

Column Selection: Choosing the appropriate stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, particle size) to achieve the best separation. lcms.cz

Mobile Phase Composition: Adjusting the solvent gradient (e.g., the rate of change of acetonitrile concentration), pH, and type/concentration of additives (e.g., formic acid, ammonium (B1175870) acetate) to improve peak shape and resolution. jssuni.edu.in

Flow Rate and Temperature: Optimizing the flow rate and column temperature can affect separation efficiency and analysis time. uomustansiriyah.edu.iq

Mass Spectrometer Parameters: Tuning the ion source parameters (e.g., capillary voltage, source temperature) and MS/MS parameters (e.g., collision energy) is critical for maximizing signal intensity and obtaining consistent fragmentation patterns for quantification and identification. nih.govresearchgate.net

Strategies like Design of Experiments (DoE) can be employed to systematically and efficiently explore the effects of multiple parameters and their interactions, leading to a robust and optimized method. nih.gov

Table 2: Example of Parameter Optimization for HPLC Analysis of PCV

| Parameter | Condition A (Initial) | Condition B (Optimized) | Observed Effect |

|---|---|---|---|

| Column | C18, 5 µm, 4.6x150 mm | C18, 1.8 µm, 2.1x100 mm (UHPLC) | Sharper peaks, faster run time, increased sensitivity. |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid | Reduced ion suppression in MS detection. |

| Gradient Elution | 10-90% Acetonitrile in 20 min | 30-70% Acetonitrile in 8 min | Improved resolution from closely related impurities and reduced analysis time. |

| Collision Energy (for MS/MS) | 15 eV | 20 eV | Increased abundance of specific fragment ions, improving quantification signal. |

Quantitative and Qualitative Research Analytical Strategies

Analytical strategies for this compound can be broadly categorized as quantitative or qualitative, often using the same instrumental techniques but with different objectives. kapiche.comjpmph.orgresearchgate.net

Qualitative Analysis: The primary goal is to identify and confirm the presence of PCV and related structures. jpmph.org This is fundamental in early-stage research, such as identifying products from enzymatic reactions or characterizing impurities.

Strategy: High-resolution mass spectrometry (HRMS) is used to obtain an accurate mass measurement, which helps in determining the elemental composition. LC-MS/MS is used to obtain fragmentation patterns that serve as a structural fingerprint for the molecule, confirming its identity. researchgate.net Comparing retention times and mass spectra with a purified reference standard provides the highest confidence in identification.

Quantitative Analysis: The aim is to measure the precise amount or concentration of PCV in a sample. nih.gov This is essential for enzyme kinetic studies, monitoring reaction progress, or determining the purity of a sample.

Strategy: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification due to its superior selectivity and sensitivity. nih.gov In MRM, specific precursor-to-product ion transitions for PCV are monitored. An internal standard, ideally a stable isotope-labeled version of PCV (e.g., containing ¹³C or ²H atoms), is often used to correct for variations in sample preparation and instrument response, thereby improving accuracy and precision. nih.gov A calibration curve is constructed by analyzing standards of known concentrations to relate the instrument response to the analyte concentration.

Combining these strategies provides a comprehensive analytical approach. consensus.app For example, a study might first use qualitative methods to confirm that IPNS converts PCV into penicillin G, and then use quantitative methods to measure the reaction rate under different conditions. researchgate.net

Emergent Research Frontiers in Phenylacetylcysteinylvaline Science

Discovery and Characterization of Novel Phenylacetylcysteinylvaline Analogues and their Transformations

The exploration of novel analogues of this compound is a cornerstone of efforts to generate new β-lactam antibiotics with improved properties. The natural substrate for the key enzyme in this pathway, isopenicillin N synthase (IPNS), is δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). PCV itself is an analogue where the L-α-aminoadipyl side chain is replaced by a phenylacetyl group. This substitution allows for the direct enzymatic formation of penicillin G. nih.govresearchgate.net

Research in this area focuses on synthesizing and testing a variety of PCV analogues to probe the substrate specificity of IPNS and to create novel penicillins. These modifications often target the three main components of the tripeptide: the acyl group, the cysteine residue, or the valine residue. For instance, replacing the valine component of ACV with isoleucine has been shown to result in the formation of a modified penicillin. researchgate.net Similarly, substituting the α-amino-adipic acid with a sulfur-containing analogue has also yielded new penicillin structures. researchgate.net

The transformation of these novel analogues is primarily carried out by the enzyme isopenicillin N synthase (IPNS). This non-heme iron-dependent enzyme catalyzes a remarkable four-electron oxidation, leading to the formation of both the β-lactam and thiazolidine (B150603) rings in a single catalytic cycle. nih.govresearchgate.net The efficiency of these transformations can vary significantly depending on the nature of the analogue. For example, the affinity of IPNS for PCV is approximately 20 times lower than for its natural substrate, ACV. researchgate.netresearchgate.net

Site-directed mutagenesis of the IPNS enzyme itself is a powerful strategy to alter its substrate specificity and improve its catalytic efficiency towards non-natural analogues. By modifying key amino acid residues in the active site, researchers have successfully engineered IPNS variants capable of accepting a wider range of substrates, thus expanding the repertoire of accessible β-lactam scaffolds. researchgate.netcdnsciencepub.com For example, studies on Streptomyces jumonjinensis IPNS identified His212, Asp214, and His268 as essential ligands for the iron active site, and mutagenesis of these residues completely inactivates the enzyme. scispace.com Conversely, targeted mutations of other residues, such as the four cysteine residues in Streptomyces clavuligerus IPNS, have been shown to modulate enzyme activity, with the C104S mutant losing over 96% of its activity. cdnsciencepub.com These studies provide a roadmap for rationally designing IPNS variants with tailored catalytic activities for the synthesis of novel antibiotics.

Table 1: Examples of this compound Analogues and their Enzymatic Products

| Analogue Name | Structural Modification | Resulting Product | Reference |

| Phenylacetyl-L-cysteinyl-D-isoleucine | Valine replaced by Isoleucine | Modified Penicillin | researchgate.net |

| (S-carboxymethyl)-cysteinyl-D-valine | Phenylacetyl group replaced by S-carboxymethyl group | Penicillin derivative | researchgate.net |

| Phenoxyacetylcysteinylvaline | Phenylacetyl group replaced by Phenoxyacetyl group | Penicillin V | isciii.es |

Synthetic Biology and Pathway Engineering for Diversified β-Lactam Scaffolds

Synthetic biology and metabolic engineering are revolutionizing the production of β-lactam antibiotics by enabling the rational design of microbial cell factories for enhanced yield and the synthesis of novel compounds. Penicillium chrysogenum (reclassified as P. rubens), the primary industrial producer of penicillin, has been a major target for these engineering efforts. mdpi.comam-online.org

A key strategy involves the heterologous expression of genes from other β-lactam-producing organisms into P. chrysogenum. A landmark achievement in this area is the engineering of P. chrysogenum to produce cephalosporin (B10832234) precursors, which are naturally synthesized by fungi like Acremonium chrysogenum. nih.govspringernature.com This was accomplished by introducing the gene encoding deacetoxycephalosporin C synthase (DAOCS), the "expandase" enzyme that converts penicillin N into deacetoxycephalosporin C (DAOC), from Streptomyces clavuligerus into an A. chrysogenum strain where the native expandase/hydroxylase gene (cefEF) was disrupted. springernature.com This work demonstrates the potential to redirect the penicillin pathway towards the synthesis of different classes of β-lactam antibiotics.

Another focus of pathway engineering is to increase the supply of precursors for PCV biosynthesis, namely L-α-aminoadipic acid, L-cysteine, and L-valine. Transcriptional analysis of high-yielding P. chrysogenum strains has revealed the upregulation of genes involved in the biosynthesis of these precursor amino acids. mdpi.com Metabolic engineering strategies aim to further boost these pathways. For example, deletion of genes involved in the degradation of the side-chain precursor adipic acid in cephalosporin-producing P. chrysogenum strains resulted in a significant increase in the production of the semi-synthetic cephalosporin intermediate, adipoyl-6-APA. nih.gov

Furthermore, the expression of the core penicillin biosynthesis genes—pcbAB (encoding ACV synthetase), pcbC (encoding IPNS), and penDE (encoding isopenicillin N acyltransferase)—is tightly regulated and has been a target for genetic manipulation. nih.govresearchgate.net High-producing industrial strains often have multiple copies of the penicillin gene cluster. isciii.esmdpi.com Engineering efforts have focused on placing these genes under the control of strong, inducible promoters to enhance their expression and, consequently, penicillin titers. The development of efficient genetic tools and a deeper understanding of the regulatory networks governing gene expression are crucial for the successful implementation of these synthetic biology strategies. nih.govchemistryworld.com

Systems Biology Perspectives on this compound Metabolic Flux and Regulation

A systems biology approach, integrating genomics, transcriptomics, proteomics, and metabolomics with computational modeling, is providing a holistic view of PCV metabolism and its regulation. This integrated perspective is essential for identifying bottlenecks in the penicillin biosynthetic pathway and for designing more effective metabolic engineering strategies. researchgate.net

Metabolic flux analysis (MFA) has been instrumental in quantifying the flow of metabolites through the central carbon metabolism and the penicillin biosynthetic pathway in P. chrysogenum. nih.govsemanticscholar.org These studies have revealed that high penicillin production imposes a significant metabolic burden on the cell, requiring substantial fluxes towards precursor amino acids and cofactors like NADPH. researchgate.netsemanticscholar.org MFA has also been used to identify rate-limiting steps in the pathway. For instance, kinetic modeling suggests that under certain fermentation conditions, flux control can shift between the ACV synthetase (ACVS) and the isopenicillin N synthase (IPNS). nih.gov

Table 2: Key Regulatory Factors in Penicillin Biosynthesis

| Regulatory Factor | Type of Regulation | Target Genes/Pathways | Reference |

| Glucose | Carbon Catabolite Repression | pcbAB, pcbC, penDE | nih.gov |

| pH | Transcriptional Control | pcbAB, pcbC, penDE | nih.gov |

| Dissolved Oxygen | Metabolic Flux | Penicillin productivity, byproduct formation | researchgate.netsemanticscholar.org |

| Precursor Availability | Substrate-level Control | ACVS and IPNS activity | nih.gov |

Innovation in Analytical and Spectroscopic Platforms for Complex Biochemical Systems

The development and application of advanced analytical and spectroscopic techniques are paramount for advancing our understanding of PCV science. These tools enable the sensitive and specific detection of PCV, its analogues, and the resulting β-lactam products, as well as providing insights into the dynamics of the biosynthetic machinery in real-time.

High-performance liquid chromatography (HPLC) remains a workhorse for the separation and quantification of penicillins and their precursors from complex fermentation broths. researchgate.netresearchgate.net When coupled with mass spectrometry (LC-MS/MS), it provides a highly sensitive and selective method for identifying and quantifying a wide range of metabolites, which is essential for metabolomics and flux analysis studies. mdpi.com

Spectroscopic techniques are offering powerful new ways to study the biochemistry of PCV and its transformation. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the active site of IPNS, providing details on the coordination of the iron cofactor and the binding of substrates. nih.govox.ac.ukresearchgate.net 19F NMR, in combination with site-specific labeling, has been used to probe substrate-induced conformational changes in IPNS that are distant from the active site, revealing a dynamic interplay within the enzyme during catalysis. ox.ac.ukresearchgate.net

Raman spectroscopy is emerging as a valuable tool for the in-situ, real-time monitoring of penicillin fermentations. researchgate.netbiospec.net This non-invasive technique can provide quantitative information about the concentration of penicillin directly within the bioreactor, offering a significant advantage for process control and optimization. researchgate.netrsc.org Surface-enhanced Raman spectroscopy (SERS) further enhances the sensitivity of this method, allowing for the detection of low concentrations of penicillins and their differentiation based on subtle spectral differences. biospec.netrsc.org

Imaging mass spectrometry (IMS) is another innovative technique that allows for the visualization of the spatial distribution of metabolites within microbial colonies. researchgate.netnih.govucsd.edu This can provide unprecedented insights into the cellular localization of PCV, its precursors, and the final penicillin products within the fungal hyphae, helping to elucidate the role of compartmentalization in the biosynthetic pathway. researchgate.netnih.gov The continued development and application of these sophisticated analytical platforms will undoubtedly uncover new layers of complexity in the fascinating world of this compound science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.